molecular formula C15H18N2O3S B6369087 3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% CAS No. 1261976-10-6

3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6369087
CAS RN: 1261976-10-6
M. Wt: 306.4 g/mol
InChI Key: TYOPPDDIXFXAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% (3-TBSHP) is a novel organic compound that is composed of a pyridine ring and a butyl sulfamoylphenyl group. It is a versatile compound that has various applications in the scientific field.

Scientific Research Applications

3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% has a variety of applications in scientific research. It can be used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in catalytic reactions. It has also been used to study the effects of UV radiation on proteins and to study the interactions between proteins and other molecules. Additionally, 3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used to study the structure and function of enzymes, as well as the structure and dynamics of proteins.

Mechanism of Action

The mechanism of action of 3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the butyl sulfamoylphenyl group of 3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% is responsible for its activity. This group is believed to interact with proteins and other molecules, forming a complex that can then be used to study the structure and function of proteins. Additionally, the pyridine ring of 3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% is believed to interact with the proteins, forming a complex that can be used to study the interactions between proteins and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% are not yet fully understood. However, it is believed that the compound may have some effects on the structure and function of proteins. Additionally, it is believed that 3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% may be able to interact with other molecules, forming a complex that can be used to study the interactions between proteins and other molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% in lab experiments include its low cost, availability, and ease of synthesis. Additionally, 3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% is relatively stable and can be stored for long periods of time. However, there are some limitations to using 3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% in lab experiments. For example, the compound is not soluble in water, so it must be used in an organic solvent. Additionally, the compound is not very stable in the presence of light or heat, so it must be stored in a dark, cool place.

Future Directions

There are a number of potential future directions for the use of 3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95%. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of 3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% in drug discovery and development. Additionally, further research could be conducted to explore the potential of 3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in catalytic reactions. Finally, further research could be conducted to explore the potential of 3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% for use in the study of the structure and function of enzymes and the structure and dynamics of proteins.

Synthesis Methods

3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% is synthesized by the reaction of 3-t-butylsulfamoylphenyl bromide with 2-hydroxy-pyridine in the presence of a base catalyst. The reaction is carried out in anhydrous acetonitrile at room temperature. The reaction is complete within two hours, and the product is isolated by filtration and recrystallization.

properties

IUPAC Name

N-tert-butyl-3-(2-oxo-1H-pyridin-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-15(2,3)17-21(19,20)12-7-4-6-11(10-12)13-8-5-9-16-14(13)18/h4-10,17H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOPPDDIXFXAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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